molecular formula C9H9BN2O4 B14054470 (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid

(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid

Katalognummer: B14054470
Molekulargewicht: 219.99 g/mol
InChI-Schlüssel: ACUFFKOLHJOZSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzimidazole ring, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid typically involves the reaction of a suitable benzimidazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of halogenated benzimidazoles using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Wirkmechanismus

The mechanism of action of (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid is unique due to its benzimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .

Eigenschaften

Molekularformel

C9H9BN2O4

Molekulargewicht

219.99 g/mol

IUPAC-Name

(6-methoxycarbonyl-1H-benzimidazol-4-yl)boronic acid

InChI

InChI=1S/C9H9BN2O4/c1-16-9(13)5-2-6(10(14)15)8-7(3-5)11-4-12-8/h2-4,14-15H,1H3,(H,11,12)

InChI-Schlüssel

ACUFFKOLHJOZSS-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC2=C1N=CN2)C(=O)OC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.